9-[(Naphthalen-1-YL)methyl]anthracene
Description
9-[(Naphthalen-1-YL)methyl]anthracene (CAS: 79760-50-2; PubChem ID: 12739276) is an anthracene derivative functionalized with a naphthalen-1-ylmethyl group at the 9-position of the anthracene core . This structural modification introduces steric bulk and alters the electronic conjugation compared to unsubstituted anthracene. The compound is a crystalline solid with applications in organic electronics and materials science, though its specific properties (e.g., photoluminescence, thermal stability) are influenced by the naphthalene substituent’s orientation and conjugation pathway.
Properties
CAS No. |
79760-50-2 |
|---|---|
Molecular Formula |
C25H18 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
9-(naphthalen-1-ylmethyl)anthracene |
InChI |
InChI=1S/C25H18/c1-4-13-22-18(8-1)11-7-12-21(22)17-25-23-14-5-2-9-19(23)16-20-10-3-6-15-24(20)25/h1-16H,17H2 |
InChI Key |
SUGANAIBMAXJJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Naphthalen-1-YL)methyl]anthracene typically involves the Suzuki coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a boronic acid and a halide. In this case, the naphthylmethyl group is introduced to the anthracene core using a naphthylmethyl boronic acid and a halogenated anthracene derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
9-[(Naphthalen-1-YL)methyl]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene or naphthyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using catalysts like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce various functionalized anthracenes .
Scientific Research Applications
9-[(Naphthalen-1-YL)methyl]anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe and in the study of photophysical properties.
Biology: Its luminescent properties make it useful in bioimaging and as a marker in biological assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the fabrication of organic light-emitting diodes (OLEDs) and other organic electronic devices
Mechanism of Action
The mechanism by which 9-[(Naphthalen-1-YL)methyl]anthracene exerts its effects is primarily through its interaction with light. The compound absorbs light and re-emits it as fluorescence or phosphorescence. This property is exploited in various applications, such as OLEDs and bioimaging. The molecular targets and pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, emitting light in the process .
Comparison with Similar Compounds
1,2-ADN (9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene)
- Structure : Two naphthalene groups directly attached to the anthracene core at positions 9 and 10 (naphthalen-1-yl and naphthalen-2-yl, respectively) .
- Applications : Widely used as a host material in blue-fluorescent OLEDs due to its optimal energy levels (S₁ = 2.9 eV, T₁ = 1.7 eV), enabling efficient triplet-triplet annihilation (TTA) .
- Comparison :
- Electronic Properties : The extended π-conjugation in 1,2-ADN enhances charge transport compared to 9-[(Naphthalen-1-YL)methyl]anthracene, where the methyl linker disrupts conjugation.
- Thermal Stability : 1,2-ADN’s higher molecular weight (430.54 g/mol vs. 334.42 g/mol for the target compound) and rigid structure improve its glass transition temperature (Tg), critical for OLED durability .
9-(Naphthalen-1-yl)anthracene (2k')
9-[3-(2-Naphthalenyl)phenyl]-anthracene (9NPAPA)
- Structure : Anthracene substituted with a phenyl-naphthalene group at position 9, creating a branched, asymmetric structure (C₃₀H₂₀; MW: 380.48 g/mol) .
- Applications: Potential use in optoelectronics due to extended conjugation.
- Comparison :
Functional and Application-Based Comparisons
OLED Host Materials
- Key Insight : Asymmetric, high-molecular-weight derivatives like 2-NaAn-1-PNa exhibit superior thermal stability (Tg > 100°C) and amorphous morphology, critical for OLED longevity, whereas this compound’s lower molecular weight may limit its thermal performance .
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